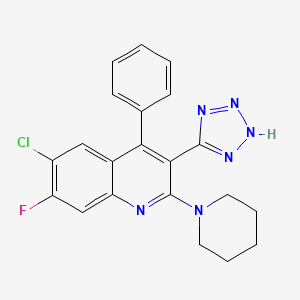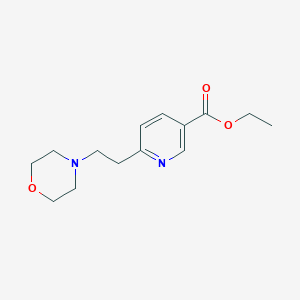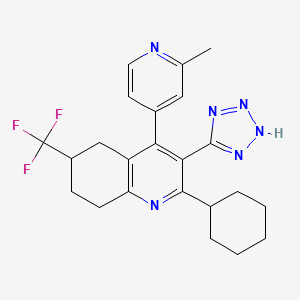![molecular formula C21H20F3N3O4S B10834885 3-[[4-Cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B10834885.png)
3-[[4-Cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-37 is a small molecular drug with the chemical formula C21H20F3N3O4S. It is known for its inhibitory action on fatty acid-binding proteins, which play a crucial role in various metabolic processes .
Preparation Methods
The preparation of PMID27109571-Compound-37 involves several synthetic routes and reaction conditions. One of the common methods includes the use of tricyclic compounds. The synthesis typically involves multiple steps, including the formation of key intermediates through reactions such as Wittig reactions, reduction processes, and cycloaddition reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
PMID27109571-Compound-37 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27109571-Compound-37 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used to study the role of fatty acid-binding proteins in cellular processes.
Medicine: It has potential therapeutic applications in treating metabolic disorders and diseases related to fatty acid metabolism.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-37 involves its inhibitory effect on fatty acid-binding proteins. These proteins are involved in the transport and metabolism of fatty acids within cells. By inhibiting these proteins, PMID27109571-Compound-37 can modulate various metabolic pathways and processes .
Comparison with Similar Compounds
PMID27109571-Compound-37 is unique in its specific inhibitory action on fatty acid-binding proteins. Similar compounds include other inhibitors of fatty acid-binding proteins, such as:
Compound-38: Another inhibitor with a similar structure but different functional groups.
Compound-44: A related compound with a different mechanism of action.
These compounds share some similarities in their chemical structure and biological activity but differ in their specific targets and effects.
Properties
Molecular Formula |
C21H20F3N3O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[[4-cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H20F3N3O4S/c1-8-12(9-2-3-9)15(17-26-20(27-31-17)21(22,23)24)18(32-8)25-16(28)13-10-4-6-11(7-5-10)14(13)19(29)30/h9-11H,2-7H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
HXCOCQVXJUKVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=C(C3CCC2CC3)C(=O)O)C4=NC(=NO4)C(F)(F)F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)
![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)


![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)



![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
